An In-depth Technical Guide to Nα,Nγ-di-Fmoc-(S)-2,4-diaminobutanoic Acid: Synthesis, Properties, and Application in Advanced Peptide Chemistry
An In-depth Technical Guide to Nα,Nγ-di-Fmoc-(S)-2,4-diaminobutanoic Acid: Synthesis, Properties, and Application in Advanced Peptide Chemistry
This document provides a comprehensive technical overview of Nα,Nγ-di-Fmoc-(S)-2,4-diaminobutanoic acid, a specialized amino acid derivative for advanced applications in peptide synthesis and drug development. It is intended for researchers, chemists, and professionals in the field who require a detailed understanding of this reagent's properties and methodologies for its effective use.
Introduction and Nomenclature Clarification
The nomenclature "(S)-4-Fmoc-4-(Fmoc-amino)butanoic Acid," as specified in the topic, is structurally ambiguous and does not correspond to a standard, readily available chemical entity. A butanoic acid backbone features a four-carbon chain, and a chiral center at the terminal C4 position bearing two distinct, bulky Fmoc-protected nitrogen groups is chemically improbable.
Based on common practices in peptide chemistry and the structure of available reagents, this guide will focus on the most plausible and functionally relevant analogue: (2S)-2,4-bis(((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid , commonly referred to as Nα,Nγ-di-Fmoc-(S)-2,4-diaminobutanoic acid or Fmoc-Dab(Fmoc)-OH . This derivative of (S)-2,4-diaminobutanoic acid (Dab) features Fmoc protection on both the alpha (α) and the side-chain gamma (γ) amino groups, presenting unique opportunities and challenges in synthetic strategies.
Chemical Structure and Physicochemical Properties
The foundational structure of Fmoc-Dab(Fmoc)-OH is the non-proteinogenic amino acid (S)-2,4-diaminobutanoic acid, which provides a versatile scaffold for introducing side-chain functionality. The attachment of two base-labile Fmoc groups dictates its application within the framework of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][2]
Caption: Chemical structure of Nα,Nγ-di-Fmoc-(S)-2,4-diaminobutanoic acid.
The following table summarizes key quantitative data for Fmoc-Dab(Fmoc)-OH.
| Property | Value | Source(s) |
| CAS Number | 201473-83-8 | [3] |
| Molecular Formula | C₃₄H₃₀N₂O₆ | [3] |
| Molecular Weight | 562.6 g/mol | [3] |
| Appearance | White to off-white powder | [4] |
| Storage Temperature | 2-8°C | [4] |
| XLogP3 | 5.9 | [3] |
| Hydrogen Bond Donors | 3 | [3] |
| Hydrogen Bond Acceptors | 6 | [3] |
Synthesis and Quality Control
The synthesis of Fmoc-Dab(Fmoc)-OH is not as commonly documented as its orthogonally protected counterparts (e.g., Fmoc-Dab(Boc)-OH). However, a viable synthetic route involves the protection of commercially available (S)-2,4-diaminobutanoic acid or its salts.
Conceptual Synthetic Pathway:
-
Starting Material: (S)-2,4-diaminobutanoic acid dihydrochloride.
-
Reaction: The di-protection is achieved by reacting the starting material with an Fmoc-donating reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), in a suitable solvent system (e.g., aqueous dioxane or acetone) under basic conditions.
-
Stoichiometry and pH Control: A molar excess (>2 equivalents) of the Fmoc reagent is required to ensure complete protection of both amino groups. Careful control of pH with a non-nucleophilic base (e.g., sodium carbonate or sodium bicarbonate) is critical to facilitate the reaction while minimizing side reactions like the formation of Fmoc-dipeptides.[5]
-
Purification: The final product is typically purified by acidification to precipitate the product, followed by washing and recrystallization to achieve high purity.
Experimental Protocol: General Fmoc Protection of Diamino Acids
Disclaimer: This is a generalized protocol and should be optimized for the specific substrate.
-
Dissolution: Dissolve (S)-2,4-diaminobutanoic acid dihydrochloride (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Cool the solution in an ice bath and add sodium carbonate (approx. 3 equivalents) in portions to maintain a basic pH (9-10).
-
Fmoc Reagent Addition: Dissolve Fmoc-OSu (2.2 equivalents) in 1,4-dioxane and add it dropwise to the amino acid solution while stirring vigorously.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Precipitation: Acidify the aqueous layer to pH 2 with cold 1 M HCl. A white precipitate should form.
-
Isolation & Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water) if necessary.
Quality Control:
-
Purity Assessment: Purity should be assessed by High-Performance Liquid Chromatography (HPLC), with expected purity ≥98%.
-
Identity Confirmation: The identity of the compound should be confirmed by Mass Spectrometry (MS) to verify the molecular weight and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
Application in Solid-Phase Peptide Synthesis (SPPS)
The use of a di-Fmoc protected amino acid is a specialized strategy in SPPS. Unlike the more common orthogonal protection schemes (e.g., Fmoc/Boc), where the α-amino and side-chain groups are removed under different conditions (base vs. acid), both protecting groups in Fmoc-Dab(Fmoc)-OH are base-labile.[2][6] This has specific implications for its use.
Rationale for Use:
-
Scaffold for Symmetrical Branching: The primary application is to serve as a branching point where two identical peptide chains can be grown simultaneously from the α- and γ-amino groups after a one-step deprotection.
-
Post-Synthesis Modification: If both Fmoc groups are removed post-synthesis in solution, the two free amines can be modified symmetrically.
Key Challenge: Selective Deprotection
Achieving selective deprotection of the α-Fmoc group while leaving the γ-Fmoc group intact on the solid support is extremely challenging and generally not feasible due to their identical chemical nature. Therefore, this building block is not suitable for strategies requiring orthogonal side-chain manipulation on-resin.
Experimental Protocol: Standard Coupling in Fmoc-SPPS
This protocol describes the incorporation of Fmoc-Dab(Fmoc)-OH into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine (e.g., Rink Amide resin).
-
Fmoc-Dab(Fmoc)-OH.
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
20% (v/v) Piperidine in DMF.
-
Coupling Reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Kaiser test kit for monitoring.
Methodology:
-
Resin Preparation: Swell the peptide-resin (1 eq) in DMF for 30-60 minutes in a reaction vessel. Drain the DMF.
-
Fmoc Deprotection (of the preceding residue): Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain. Repeat with a fresh portion of piperidine solution for 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.
-
Kaiser Test: Perform a Kaiser test on a small sample of beads. A positive result (blue color) confirms the presence of the free primary amine.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Dab(Fmoc)-OH (3-5 eq) and HATU (3-5 eq) in a minimal volume of DMF. Add DIPEA (6-10 eq) and allow the solution to pre-activate for 1-2 minutes.
-
Expert Insight: Due to the steric bulk of two Fmoc groups, coupling can be slow. Ensuring complete dissolution and activation is critical. Some derivatives of Dab have been shown to be prone to side reactions like lactamization during activation, which can reduce coupling efficiency.[7][8] Using a pre-activation time that is sufficient but not prolonged is advised.
-
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test. A negative result (yellow/colorless) indicates complete coupling. If the test is positive, the coupling step may be repeated.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times). The resin is now ready for the next cycle.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design - AiFChem [aifchem.com]
- 7. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
